[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone [4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 892693-38-8
VCID: VC21530030
InChI: InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4g/mol

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone

CAS No.: 892693-38-8

Cat. No.: VC21530030

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone - 892693-38-8

Specification

CAS No. 892693-38-8
Molecular Formula C19H19N3O2
Molecular Weight 321.4g/mol
IUPAC Name [4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone
Standard InChI InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2
Standard InChI Key JUCKYURFCJJQEK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3

Introduction

Chemical Identity and Structural Characterization

Basic Identification

ParameterValue
CAS Registry Number892693-38-8
Molecular FormulaC₁₉H₁₉N₃O₂
Molecular Weight321.4 g/mol
PubChem Compound ID16394995

Chemical Nomenclature and Synonyms

Scientific communication about chemical compounds often requires the use of standardized nomenclature and recognition of alternative names. The compound is known by several synonyms in the scientific literature, which are important for comprehensive literature searches and database queries.

Table 2: Nomenclature and Alternative Names

Nomenclature TypeName
IUPAC Name[4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone
Common Synonyms(4-(4-aminophenyl)piperazin-1-yl)(benzofuran-2-yl)methanone
[4-(4-Amino-phenyl)-piperazin-1-yl]-benzofuran-2-yl-methanone
4-[4-(1-BENZOFURAN-2-CARBONYL)PIPERAZIN-1-YL]ANILINE

The standard InChI representation (InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2) and InChIKey (JUCKYURFCJJQEK-UHFFFAOYSA-N) provide unique identifiers that can be used for computational chemistry applications and database searches.

Structural Features and Physical Properties

Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenyl)piperazin-1-ylmethanone contains several key functional groups that contribute to its chemical reactivity and potential biological interactions. The compound features a carbonyl group linking the benzofuran and piperazine moieties, which can serve as a hydrogen bond acceptor in biological systems.

The compound's structure can be represented by the SMILES notation: C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3. This notation encodes the connectivity of atoms and bonds in the molecule, allowing for computational analysis and structure-based searching.

The amino group on the phenyl ring is likely to confer basic properties to the molecule and may participate in hydrogen bonding interactions as a donor. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, provides additional sites for hydrogen bonding and potential interactions with biological targets.

Synthetic Approaches and Chemistry

Chemical Reactivity

The chemical reactivity of 4-(4-Aminophenyl)piperazin-1-ylmethanone can be predicted based on the functional groups present in its structure. The primary amine on the phenyl ring is likely to participate in various reactions typical of aromatic amines, such as acylation, alkylation, and diazonium formation.

The amide linkage between the piperazine and benzofuran moieties would be expected to be relatively stable under physiological conditions but susceptible to hydrolysis under strong acidic or basic conditions. The benzofuran heterocycle may participate in electrophilic aromatic substitution reactions, although with different regioselectivity compared to benzene due to the electronic effects of the oxygen atom.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-(4-Aminophenyl)piperazin-1-ylmethanone, differing in specific functional groups or substitution patterns. Understanding these relationships can provide insights into potential modifications that might enhance desired properties or activities.

Table 3: Structural Comparison with Related Compounds

CompoundStructural DifferencePotential Impact
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivativesHydroxyl group instead of amino group on phenyl ringDifferent hydrogen bonding pattern; potential tyrosinase inhibitory activity
Benzhydrylpiperazine derivativesBenzhydryl group instead of benzofuranDifferent steric and electronic properties; varied biological targeting
Nitrobenzenesulfonamide hybridsSulfonamide linkage instead of amide; nitro groupsDifferent chemical stability and reactivity profile

These comparisons highlight the potential for structural modifications to tune the biological activity and physicochemical properties of this class of compounds. The replacement of the amino group with other functional groups, or modifications to the benzofuran moiety, could lead to derivatives with enhanced activity or selectivity for specific biological targets.

Structure-Property Relationships

The presence of both hydrophilic (amino, amide) and hydrophobic (aromatic rings) moieties suggests amphiphilic character, which can affect solubility in different media. The piperazine ring introduces basic centers that may influence the compound's behavior at different pH values, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Current Research Status and Future Directions

Research Gaps and Opportunities

While the specific compound 4-(4-Aminophenyl)piperazin-1-ylmethanone has been registered in chemical databases and is commercially available for research purposes, detailed studies on its biological activity, pharmacokinetics, and potential applications appear to be limited based on the available search results.

This represents a significant research opportunity, particularly given the potential biological relevance suggested by its structural features. Future research could focus on evaluating this compound against various biological targets, especially those known to interact with piperazine-containing compounds or benzofuran derivatives.

Structure-activity relationship studies involving systematic modifications of the compound could help identify more potent or selective derivatives for specific applications. Additionally, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could provide insights into potential biological targets and guide experimental investigations.

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